1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring, a phenyl group, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride typically involves multiple steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioester group into a sulfoxide or sulfone.
Reduction: Reduction reactions can be used to convert the thioester group into a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester linkage, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1-cyclopentanecarboxylic acid 2-[2-(diethylamino)ethoxy]ethyl ester
- Dicyclomine hydrochloride
Uniqueness
1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it distinct from other similar compounds that may lack this structural feature.
Properties
CAS No. |
67239-15-0 |
---|---|
Molecular Formula |
C16H24ClNOS |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
diethyl-[2-(1-phenylcyclopropanecarbonyl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C16H23NOS.ClH/c1-3-17(4-2)12-13-19-15(18)16(10-11-16)14-8-6-5-7-9-14;/h5-9H,3-4,10-13H2,1-2H3;1H |
InChI Key |
OFGJGABBWLFNFM-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCSC(=O)C1(CC1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.